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Gadoxetic acid, also known as Gd-EOB-DTPA (gadolinium ethoxybenzyl diethylenetriamine

pentaacetic acid), is a gadolinium-based, hepatocyte-specific magnetic resonance imaging

(MRI) contrast agent. Its unique properties allow for a dual-phase assessment of the liver,

providing information on both perfusion and hepatocellular function. This guide provides an in-

depth overview of the molecular mechanisms governing its action within hepatocytes,

quantitative data, and key experimental methodologies.

Core Mechanism: A Dual-Phase Profile
Upon intravenous administration, gadoxetic acid initially distributes within the vascular and

extracellular spaces, behaving like a conventional extracellular contrast agent. This allows for

dynamic phase imaging (arterial, portal venous, and transitional phases) to assess liver

hemodynamics.[1] Subsequently, it is actively taken up by functional hepatocytes, leading to

the hepatobiliary phase (HBP), which typically begins around 10 minutes and is optimal at 20

minutes post-injection.[2][3][4] This hepatocellular uptake is the cornerstone of its mechanism,

enabling the differentiation of lesions with functioning hepatocytes from those without.[2]

Approximately 50% of the injected dose of gadoxetic acid is taken up by hepatocytes and

excreted into the biliary system, while the other 50% is eliminated by the kidneys through

glomerular filtration.[3][5][6] This dual excretion pathway is a key characteristic of its

pharmacokinetic profile.
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Hepatocellular Transport: The Molecular Journey
The transit of gadoxetic acid into and out of the hepatocyte is a highly regulated process

mediated by specific transmembrane transporter proteins located on the sinusoidal

(basolateral) and canalicular (apical) membranes of the cell.

The uptake of gadoxetic acid from the sinusoidal blood into the hepatocyte is an active

transport process primarily mediated by Organic Anion Transporting Polypeptides (OATPs).[7]

Specifically, OATP1B1 and OATP1B3 are the key transporters responsible for this influx.[1][6]

[8][9][10] The Na+-taurocholate cotransporting polypeptide (NTCP) has also been shown to be

involved, acting as a high-affinity, low-capacity transporter for gadoxetic acid.[6][8][11] The

ethoxybenzyl (EOB) moiety of the molecule confers the lipophilicity required for recognition by

these transporters.[3]

Once inside the hepatocyte, the paramagnetic gadolinium ion shortens the T1 relaxation time

of surrounding water protons. This results in a significant increase in signal intensity on T1-

weighted MR images, causing the normal liver parenchyma to appear bright during the

hepatobiliary phase.

Gadoxetic acid is excreted from the hepatocyte unchanged via two main pathways:

Biliary Excretion: The primary route of excretion is into the bile canaliculi. This process is

mediated by the ATP-dependent efflux transporter Multidrug Resistance-associated Protein 2

(MRP2), located on the canalicular membrane.[3][7][8][11]

Sinusoidal Efflux: A secondary efflux pathway exists back into the sinusoidal blood, which is

mediated by Multidrug Resistance-associated Protein 3 (MRP3) on the basolateral

membrane.[7][11] This pathway may become more significant in cholestatic conditions where

biliary excretion is impaired.

The overall mechanism, from blood to bile, is a dynamic process of transporter-mediated

uptake and excretion.
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Caption: Hepatocellular transport pathway of Gadoxetic Acid. (Max-width: 760px)
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Quantitative Data Summary
The following table summarizes key quantitative parameters related to the pharmacokinetics

and transport of gadoxetic acid.

Parameter Value Description Source(s)

Clinical Dose
0.025 mmol/kg (0.1

mL/kg)

Standard intravenous

bolus dose for adults

and pediatrics.

[2][3][5][12][13][14]

Excretion Routes
~50% Hepatobiliary,

~50% Renal

In humans with

normal liver and

kidney function.

[3][5][6]

Hepatocyte Uptake

Rate (ki)
0.22 ± 0.05 /min

Rate of gadoxetate

transport from

extracellular space

into hepatocytes in

healthy volunteers.

[11]

Hepatocyte Efflux

Rate (kef)
0.017 ± 0.006 /min

Rate of gadoxetate

transport out of

hepatocytes in healthy

volunteers.

[11]

Transporter Affinity

(Km,u)
106 µM

Unbound Michaelis-

Menten constant for

uptake in plated rat

hepatocytes.

[15][16]

Plasma Protein

Binding

>98% (in some

reports)

Extent of binding to

plasma proteins,

primarily albumin.

[17][18]

Key Experimental Protocols
The mechanism of gadoxetic acid has been elucidated through a combination of in vitro and

in vivo experimental models.
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This method is crucial for identifying and characterizing specific transporters involved in

gadoxetic acid uptake.

Objective: To quantify the uptake of gadoxetic acid mediated by a specific transporter (e.g.,

OATP1B1, OATP1B3) expressed in a cellular model.

Methodology:

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured. These cells do

not endogenously express hepatic transporters, making them an ideal model system.[19]

Transfection: Cells are stably transfected with a plasmid containing the gene for a specific

transporter (e.g., SLCO1B1 for OATP1B1) or a vector control.

Incubation: Transfected cells are incubated with varying concentrations of gadoxetic acid
for a defined period (e.g., 5-10 minutes) at 37°C.[19]

Washing: The incubation is stopped by washing the cells with ice-cold buffer to remove

extracellular gadoxetic acid.

Cell Lysis: Cells are lysed to release the intracellular contents.

Quantification: The intracellular concentration of gadoxetic acid is quantified using Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][20]

Data Analysis: Uptake in transporter-expressing cells is compared to vector-control cells to

determine the transporter-specific uptake. Kinetic parameters like Km and Vmax can be

calculated by fitting the data to the Michaelis-Menten equation.[19]
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Caption: Experimental workflow for an in vitro transporter uptake assay. (Max-width: 760px)

This protocol allows for the non-invasive, quantitative assessment of liver function in humans

by measuring the dynamics of gadoxetic acid.
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Objective: To quantify hepatocyte uptake and excretion of gadoxetic acid in vivo as a

measure of liver function.

Methodology:

Baseline Imaging: Pre-contrast T1 maps of the liver are acquired using a sequence like

the Look-Locker Inversion Recovery (LLIR) or a dual flip-angle approach.[21][22][23] This

establishes the baseline T1 relaxation time of the liver tissue.

Contrast Administration: A standard dose of gadoxetic acid (0.025 mmol/kg) is

administered as an intravenous bolus.[11][22][24][25]

Dynamic Imaging: Dynamic contrast-enhanced (DCE) MRI is performed with high

temporal resolution to capture the signal changes in the aorta (as an arterial input

function) and the liver parenchyma over time.

Hepatobiliary Phase Imaging: A post-contrast T1 map is acquired at the hepatobiliary

phase (typically 20 minutes post-injection).[22][26]

Pharmacokinetic Modeling: The signal intensity time-course data is converted to

gadoxetate concentration. A tracer kinetic model (e.g., a dual-input, two-compartment

model) is applied to the data to derive quantitative parameters, including the hepatocyte

uptake rate (ki) and efflux rate (kef).[11] The reduction in T1 relaxation time between pre-

and post-contrast scans can also be used as a surrogate for function.[22]

Factors Influencing the Mechanism and Clinical
Relevance
The efficiency of gadoxetic acid transport is directly linked to the expression and function of

the OATP and MRP transporters, which can be altered by genetics and disease.

Genetic Polymorphisms: Variations in the genes encoding transporters, particularly

SLCO1B1 (OATP1B1), can lead to reduced transporter function. This impairs gadoxetic
acid uptake, resulting in weaker liver enhancement on HBP images.[10][27][28]

Liver Disease: In chronic liver diseases like cirrhosis and in hepatocellular carcinoma (HCC),

the expression of OATP1B1 and OATP1B3 is often downregulated.[9][29] This leads to
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reduced or absent uptake of gadoxetic acid in diseased tissue or tumors, causing them to

appear hypointense (dark) relative to the enhanced, healthy liver parenchyma in the HBP.[3]

This differential enhancement is a critical principle for lesion detection and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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